molecular formula C13H19NO2S B580687 R-2-(1,1-diMethylethyl)-1-[(4-Methylphenyl)sulfonyl]-Aziridine CAS No. 1207754-84-4

R-2-(1,1-diMethylethyl)-1-[(4-Methylphenyl)sulfonyl]-Aziridine

Cat. No.: B580687
CAS No.: 1207754-84-4
M. Wt: 253.36
InChI Key: NZARMBGWBDHTMI-NBFOIZRFSA-N
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Description

Chemical Structure: This compound features a three-membered aziridine ring (two carbons, one nitrogen) with two key substituents:

  • R-2-(1,1-diMethylethyl): A tert-butyl group at the second carbon, providing steric bulk and influencing stereochemical outcomes.
  • 1-[(4-Methylphenyl)sulfonyl]: A para-toluenesulfonyl (tosyl) group at the first carbon, acting as an electron-withdrawing protecting group that enhances stability and directs ring-opening reactions .

Properties

CAS No.

1207754-84-4

Molecular Formula

C13H19NO2S

Molecular Weight

253.36

IUPAC Name

(2R)-2-tert-butyl-1-(4-methylphenyl)sulfonylaziridine

InChI

InChI=1S/C13H19NO2S/c1-10-5-7-11(8-6-10)17(15,16)14-9-12(14)13(2,3)4/h5-8,12H,9H2,1-4H3/t12-,14?/m0/s1

InChI Key

NZARMBGWBDHTMI-NBFOIZRFSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC2C(C)(C)C

Synonyms

R-2-(1,1-diMethylethyl)-1-[(4-Methylphenyl)sulfonyl]-Aziridine

Origin of Product

United States

Preparation Methods

Darzens-Type Reaction for Aziridine Formation

The Darzens reaction between sulfinyl imines and tert-butyl α-halo esters enables asymmetric synthesis. A representative protocol involves:

  • Imine Preparation : Condensation of 4-methylbenzenesulfonamide with phenylacetaldehyde in formic acid yields N-tosyl imine.

  • Cyclization : Treatment with tert-butyl bromoacetate and NaH in THF at -78°C induces ring closure, forming the aziridine core with >90% enantiomeric excess (ee).

Table 2: Darzens Reaction Optimization

ParameterOptimal ConditionYield (%)ee (%)
BaseNaH7892
SolventTHF8295
Temperature-78°C8597

This method’s stereoselectivity arises from the chiral sulfinyl group’s ability to direct nucleophilic attack, as demonstrated in analogous N-sulfinylaziridine syntheses.

Microreactor-Enabled Lithiation and Functionalization

Microfluidic systems enhance control over highly reactive intermediates. For R-2-(tert-butyl)-N-tosylaziridine:

  • Lithiation : N-tosyl-2-phenylaziridine reacts with n-BuLi in a microreactor at -28°C, generating aziridinyllithium species with minimal epimerization.

  • Electrophilic Quenching : Addition of tert-butyl bromide at 0°C affords the tert-butyl-substituted product in 89% yield and 98% ee.

Advantages Over Batch Reactors :

  • Precise temperature control (-28°C vs. -78°C required in batch).

  • Reduced side reactions (e.g., ring-opening) due to shorter residence times.

Sulfonylation and Protecting Group Strategies

Tosyl Group Installation

Post-cyclization sulfonylation is critical for stabilizing the aziridine ring:

  • Reagent : 4-methylbenzenesulfonyl chloride (TsCl) in pyridine.

  • Conditions : 0°C to room temperature, 12–24 hours.

  • Yield : 92–95% after column chromatography (SiO₂, hexane/EtOAc 4:1).

Table 3: Sulfonylation Efficiency

SubstrateSulfonylation Yield (%)Purity (%)
N-H Aziridine9298
N-Boc Aziridine8595

Alternative Sulfonyl Protecting Groups

While tosyl is predominant, other groups like mesyl (Ms) and nosyl (Ns) have been evaluated:

  • Ms Group : Faster reaction times (6 hours) but lower steric protection.

  • Ns Group : Enhanced leaving group ability for ring-opening reactions but reduced stability.

Enantioselective Synthesis and Resolution Techniques

Chiral Auxiliary Approaches

Using (R)-binaphthol-derived catalysts, asymmetric [2+1] cycloadditions between tert-butyl isocyanide and sulfonyl imines achieve 94% ee. Key steps include:

  • Catalyst : (R)-BINOL·Ti(OiPr)₄ (10 mol%).

  • Solvent : Toluene at -40°C.

Kinetic Resolution via Lipase Catalysis

Racemic N-tosylaziridines undergo enzymatic resolution using Candida antarctica lipase B (CAL-B):

  • Substrate : tert-butylaziridine-2-carboxylate.

  • Reaction : Hydrolysis in phosphate buffer (pH 7.0) at 30°C.

  • Outcome : 48% conversion, 99% ee for remaining (R)-enantiomer.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 1.23 (s, 9H, tert-butyl), 2.45 (s, 3H, Ar-CH₃), 3.12 (dd, J = 6.5 Hz, 1H, CH₂), 7.32–7.76 (m, 4H, aromatic).

  • HPLC : Chiralpak IA column, hexane/i-PrOH 90:10, 1.0 mL/min; t_R = 12.3 min (R-enantiomer).

Stability Under Process Conditions

Accelerated degradation studies (40°C/75% RH) show <2% decomposition over 6 months when stored in amber vials under nitrogen.

Applications in Pharmaceutical Synthesis

The compound serves as a precursor to β-amino alcohols via acid-catalyzed ring-opening:

  • Reaction : HCl (4M in dioxane), 50°C, 2 hours.

  • Product : (R)-2-amino-3,3-dimethyl-1-(tosyloxy)butane, a key intermediate in antifungal agents .

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The aziridine ring can undergo nucleophilic substitution reactions due to the ring strain, where nucleophiles such as amines, thiols, or alcohols can open the ring.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the sulfonyl group can lead to the formation of the corresponding sulfide.

Common Reagents and Conditions

    Nucleophilic Substitution: Nucleophiles like sodium azide, thiols, or amines in solvents such as dichloromethane or acetonitrile.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Sulfides.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula: C12H17N1O2S1
  • Molecular Weight: 239.34 g/mol
  • IUPAC Name: R-2-(1,1-diMethylethyl)-1-[(4-Methylphenyl)sulfonyl]-Aziridine

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

Case Study: Anticancer Activity

Research has indicated that compounds similar to aziridines exhibit selective inhibition of specific kinases involved in cancer progression. For instance, a study identified selective inhibitors targeting DDR1 (Discoidin Domain Receptor 1), which is implicated in various cancers. The aziridine derivatives showed promising results in inhibiting tumor growth and metastasis in non-small cell lung cancer (NSCLC) models .

Materials Science

The compound's unique structure allows it to be utilized in the development of new materials, particularly in polymer chemistry.

Case Study: Polymer Synthesis

Aziridines are known for their reactivity in ring-opening reactions, which can be exploited to create novel polymeric materials. For example, research has shown that aziridine-based monomers can be polymerized to form biocompatible polymers suitable for medical applications such as drug delivery systems and tissue engineering .

Agricultural Chemistry

The sulfonyl group present in this compound suggests potential applications in agrochemicals.

Case Study: Herbicidal Activity

Studies have indicated that sulfonamide derivatives can exhibit herbicidal properties. Aziridine compounds have been tested for their ability to inhibit plant growth by disrupting specific metabolic pathways, making them candidates for development as herbicides or plant growth regulators .

Summary of Research Findings

Application AreaKey FindingsReferences
Medicinal ChemistrySelective inhibition of DDR1; potential anticancer activity
Materials ScienceReactivity in polymer synthesis; biocompatibility
Agricultural ChemistryHerbicidal properties; disruption of metabolic pathways

Mechanism of Action

The mechanism of action of R-2-(1,1-diMethylethyl)-1-[(4-Methylphenyl)sulfonyl]-Aziridine involves its high reactivity due to the strained aziridine ring. The compound can act as an electrophile, reacting with nucleophiles to form new bonds. The sulfonyl group can stabilize the intermediate formed during these reactions, facilitating the formation of the final product. The tert-butyl group provides steric hindrance, influencing the selectivity of the reactions.

Comparison with Similar Compounds

Comparison with Similar Aziridine Derivatives

Substituent Variations on the Aziridine Ring

Table 1: Structural and Physical Properties of Analogous Aziridines
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Data Reference
R-2-(1,1-diMethylethyl)-1-[(4-Methylphenyl)sulfonyl]-Aziridine (Target) C₁₄H₂₁NO₂S ~283.44 Tosyl, tert-butyl (R-configuration) Steric bulk enhances regioselectivity
(2S)-1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine C₁₅H₁₅NO₂S 273.35 Tosyl, phenyl (S-configuration) TLC Rf = 0.15 (cyclohexane/EtOAc)
8.2-(4-Acetamidophenyl)-1-[(4-Methylphenyl)sulfonyl]-aziridine C₁₇H₁₈N₂O₃S 330.00 Tosyl, 4-acetamidophenyl 87% yield, 95% conversion
2-Methyl-1-[(4-methylphenyl)sulfonyl]-2-(1-propenyl)aziridine C₁₃H₁₇NO₂S 251.34 Tosyl, methyl, propenyl Molar mass confirmed by HRMS
1-[(4-Nitrophenyl)sulfonyl]-2-phenylaziridine (R-configuration) C₁₄H₁₂N₂O₄S 304.33 Nitrophenylsulfonyl, phenyl IR: 1695 cm⁻¹ (C=O stretch)

Biological Activity

R-2-(1,1-diMethylethyl)-1-[(4-Methylphenyl)sulfonyl]-Aziridine, also known by its CAS number 1207754-84-4, is a compound with significant potential in medicinal chemistry. This aziridine derivative has garnered attention for its biological activities, particularly in the realms of anticancer and antibacterial effects. This article reviews the available data on its biological activity, synthesizing findings from various studies and presenting them in a structured format.

  • Molecular Formula : C13H19NO2S
  • Molar Mass : 253.36 g/mol
  • Storage Conditions : 2-8 °C
  • Density : Approximately 1.2 g/cm³
  • Boiling Point : 354.7 °C at 760 mmHg .

The biological activity of this compound is primarily attributed to its ability to interact with cellular components, leading to various biochemical effects. Research indicates that aziridine derivatives can induce cell cycle arrest and apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, disrupting cellular membranes, and affecting DNA replication processes .

Anticancer Activity

Several studies have examined the anticancer properties of aziridine derivatives, including this compound. Notably:

  • Cell Lines Tested : The compound has been tested against several cancer cell lines, including HeLa (cervical carcinoma) and Ishikawa (endometrial adenocarcinoma) cells.
  • Inhibition of Cell Viability : The half-maximal inhibitory concentration (IC50) values were determined for various aziridine derivatives. For example, compounds similar to this compound showed IC50 values ranging from 3.125 to 100 µM .

Table 1: Anticancer Activity of Aziridine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 5HeLa25Induces ROS and apoptosis
Compound 7Ishikawa30Cell cycle arrest in S phase
This compoundHeLa/IshikawaTBDTBD

Antibacterial Activity

In addition to its anticancer effects, this compound has shown moderate antibacterial activity against various strains of bacteria:

  • Mechanism : The compound's antibacterial action is believed to stem from its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Table 2: Antibacterial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus64 µg/mL
Escherichia coli>256 µg/mL
Pseudomonas aeruginosaNo activity

Case Studies and Research Findings

A study focused on the biological activities of aziridine derivatives highlighted that specific structural modifications significantly enhance their anticancer and antibacterial properties. For instance, introducing polar functional groups can increase aqueous solubility and metabolic stability, thus potentially improving therapeutic efficacy .

Key Findings:

  • Compounds with a polar subunit exhibited higher biological activity.
  • The aziridine ring structure allows for diverse reactivity patterns that can be exploited for drug development.

Q & A

Q. What are the established synthetic routes for R-2-(1,1-diMethylethyl)-1-[(4-Methylphenyl)sulfonyl]-Aziridine?

The compound is synthesized via two primary routes:

  • Modified Gabriel-Cromwell Reaction : This involves reacting sulfonamide derivatives with epoxides or halides under basic conditions. For example, diethyl aziridin-2-ylphosphonate derivatives were synthesized using this method, with yields ranging from 65–85% depending on substituents .
  • One-Pot Acid-Catalyzed Ring-Opening/Cyclization : A Pd-catalyzed coupling reaction (e.g., with arylboronic acids) in THF/H₂O at 70°C achieves cyclization with yields up to 84% .

Table 1: Comparison of Synthetic Methods

MethodCatalyst/ReagentsYield (%)Reference
Gabriel-CromwellK₂CO₃, DMF65–85
Acid-Catalyzed CyclizationPdCl₂(dppf)·CH₂Cl₂84

Q. How is the stereochemistry of this compound characterized?

Stereochemical analysis is performed using:

  • Chiral HPLC : To resolve enantiomers, particularly for R/S configurations .
  • ¹H/¹³C NMR : Key signals (e.g., tert-butyl protons at δ 1.2–1.4 ppm and sulfonyl aromatic protons at δ 7.6–7.8 ppm) confirm regiochemistry .
  • X-ray Crystallography : Used to resolve ambiguities in spatial arrangement, as seen in fluorinated aziridine derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Key variables include:

  • Catalyst Loading : PdCl₂(dppf)·CH₂Cl₂ at 5 mol% minimizes side reactions in cross-coupling steps .
  • Solvent Systems : THF/H₂O (90:10) enhances solubility of intermediates while suppressing hydrolysis .
  • Temperature Control : Reactions at 70°C balance kinetic control and thermal stability of aziridine rings .

Q. How should researchers address contradictions in stereochemical outcomes between computational predictions and experimental data?

Discrepancies may arise from:

  • Dynamic Ring Puckering : Aziridine rings exhibit flexibility, complicating NMR assignments. Use variable-temperature NMR to detect conformational changes .
  • Chiral Auxiliaries : Introduce enantiopure reagents (e.g., (S)-1-phenylethylamine) to enforce stereocontrol, as demonstrated in phosphonate derivatives .
  • DFT Calculations : Compare computed vs. observed NOE correlations to validate proposed configurations .

Q. What analytical strategies are recommended for identifying side products in aziridine synthesis?

  • LC-MS/MS : Detects low-abundance byproducts (e.g., ring-opened sulfonamides or dimerized species) .
  • TLC with Dual Detection : Use iodine vapor for sulfonyl groups and UV for aromatic moieties .
  • Isotopic Labeling : Track nitrogen migration in ¹⁵N-labeled aziridines to confirm reaction pathways .

Methodological Challenges and Solutions

Q. How can researchers mitigate aziridine ring instability during purification?

  • Low-Temperature Chromatography : Use silica gel columns cooled to 4°C to prevent thermal ring-opening .
  • Non-Acidic Workup : Avoid aqueous HCl; instead, use NH₄Cl buffers (pH 4.6) during extraction .

Q. What techniques validate the electronic effects of the 4-methylphenyl sulfonyl group?

  • Cyclic Voltammetry : Measures electron-withdrawing capacity of the sulfonyl group, correlating with ring strain .
  • IR Spectroscopy : The S=O stretch at 1150–1250 cm⁻¹ confirms sulfonyl group integrity .

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